molecular formula C7H9N3O2 B15342875 1-Methyl-1-(4-nitrophenyl)hydrazine

1-Methyl-1-(4-nitrophenyl)hydrazine

Cat. No.: B15342875
M. Wt: 167.17 g/mol
InChI Key: HYWXQFOMMUKUAV-UHFFFAOYSA-N
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Description

N-METHYL-N-(4-NITROPHENYL)HYDRAZINE is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.16526 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a hydrazine moiety substituted with a methyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-NITROPHENYL)HYDRAZINE typically involves the reaction of 4-nitrophenylhydrazine with methylating agents. One common method is the reaction of 4-nitrophenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of N-METHYL-N-(4-NITROPHENYL)HYDRAZINE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-NITROPHENYL)HYDRAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-METHYL-N-(4-NITROPHENYL)HYDRAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-NITROPHENYL)HYDRAZINE involves its interaction with molecular targets through its hydrazine and nitro functional groups. The hydrazine moiety can form covalent bonds with electrophilic centers in target molecules, while the nitro group can participate in redox reactions. These interactions lead to the modulation of biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-(4-NITROPHENYL)HYDRAZINE is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and enhances its utility in various research applications .

Properties

IUPAC Name

1-methyl-1-(4-nitrophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9(8)6-2-4-7(5-3-6)10(11)12/h2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXQFOMMUKUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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